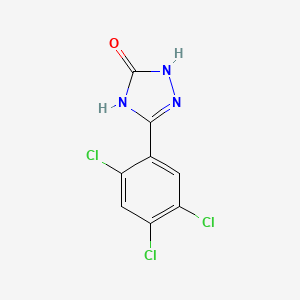

5-(2,4,5-Trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound, This compound , reflects its core structure and substituent arrangement. The parent heterocycle is 1,2,4-triazol-3-one , a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4, with a ketone group at position 3. The 2,4,5-trichlorophenyl substituent is attached to the triazolone ring at position 5, as indicated by the locant prefix.

The molecular formula, C₈H₄Cl₃N₃O , confirms the presence of eight carbon atoms, four hydrogen atoms, three chlorine atoms, three nitrogen atoms, and one oxygen atom. Key structural features include:

- A triazolone ring system with partial unsaturation (1,2-dihydro-3H configuration).

- A trichlorinated phenyl group at position 5, where chlorine atoms occupy the 2, 4, and 5 positions on the benzene ring.

- A molecular weight of 264.5 g/mol , calculated from the empirical formula.

The numbering of the triazolone ring follows IUPAC conventions, prioritizing the ketone oxygen at position 3. This nomenclature distinguishes it from isomeric forms, such as 1,3,4-triazolones, which exhibit different nitrogen positioning.

Isomeric Considerations and Tautomeric Forms

The compound exhibits potential for tautomerism due to the mobility of hydrogen atoms within the triazolone ring. Density functional theory (DFT) studies on analogous 1,2,4-triazol-3-one derivatives reveal that 1,3-proton tautomerism is the primary tautomeric pathway. In this process, the hydrogen atom at position 1 can migrate to position 3, resulting in two tautomeric forms:

- 1H-1,2,4-triazol-3(2H)-one : The hydrogen resides at position 1.

- 3H-1,2,4-triazol-3(4H)-one : The hydrogen shifts to position 3, altering the ring’s conjugation pattern.

For this compound, computational analyses suggest that the 1H tautomer is more stable due to favorable resonance stabilization from the trichlorophenyl group’s electron-withdrawing effects. The chlorine atoms enhance the ring’s aromaticity by withdrawing electron density, thereby reducing the likelihood of proton migration.

Isomeric differentiation is critical for understanding reactivity. For instance, the position of the hydrogen atom influences nucleophilic attack sites and hydrogen-bonding capabilities, which are pivotal in biological interactions.

Comparative Analysis with Related 1,2,4-Triazol-3-one Derivatives

The structural and electronic effects of substituents on the triazolone ring are evident when comparing this compound to its analogs. Key derivatives include:

| Compound Name | Substituent at Position 5 | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | Phenyl | C₈H₇N₃O | 161.16 |

| 5-Benzoyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one | Benzoyl + 2,4,6-trichlorophenyl | C₁₅H₈Cl₃N₃O₂ | 368.60 |

| This compound | 2,4,5-Trichlorophenyl | C₈H₄Cl₃N₃O | 264.50 |

Electronic Effects :

- The 2,4,5-trichlorophenyl group introduces strong electron-withdrawing effects via its chlorine atoms, which polarize the triazolone ring and enhance its electrophilic character. In contrast, the phenyl substituent in 5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one provides milder electron-withdrawing properties, resulting in reduced reactivity toward nucleophiles.

- The benzoyl group in 5-benzoyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one adds steric bulk and conjugative effects, shifting absorption spectra bathochromically compared to the trichlorophenyl derivative.

Steric Considerations :

- The 2,4,5-trichlorophenyl group’s meta and para chlorine atoms create a planar structure that facilitates π-π stacking interactions, whereas ortho-substituted derivatives (e.g., 2,4,6-trichlorophenyl) exhibit steric hindrance that limits rotational freedom.

Biological Implications :

- Chlorinated derivatives generally exhibit enhanced antifungal and antimicrobial activities compared to non-halogenated analogs, as seen in structure-activity relationship (SAR) studies. The trichlorophenyl group’s lipophilicity improves membrane permeability, a critical factor in bioactive molecule design.

This comparative analysis underscores how substituent choice modulates the physicochemical and biological properties of 1,2,4-triazol-3-one derivatives, positioning this compound as a structurally unique compound within its class.

Properties

CAS No. |

62036-28-6 |

|---|---|

Molecular Formula |

C8H4Cl3N3O |

Molecular Weight |

264.5 g/mol |

IUPAC Name |

3-(2,4,5-trichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C8H4Cl3N3O/c9-4-2-6(11)5(10)1-3(4)7-12-8(15)14-13-7/h1-2H,(H2,12,13,14,15) |

InChI Key |

LQCROJJYQGZOAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NNC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Pathways

The synthesis of 5-(2,4,5-Trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one primarily involves the use of hydrazonoyl chloride substrates and potassium cyanate (KOCN) under controlled conditions. The reaction typically occurs in ethanol (EtOH) as a solvent at room temperature. This method is widely recognized for its efficiency and adherence to green chemistry principles.

- Mix hydrazonoyl chloride (0.5 mmol) with KOCN (0.5 mmol) in 2 mL of 96% ethanol.

- Stir the mixture at room temperature for 4 hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Add 10 mL of water to precipitate the product.

- Collect and wash the precipitate with water (3 × 10 mL).

- Dry under reduced pressure and recrystallize from methanol.

Yield: Up to 92% purity.

Chlorination Techniques for Phenyl Ring Substitution

Selective chlorination is an essential step in preparing trichlorophenyl derivatives. The phenyl ring undergoes chlorination in multiple stages to achieve the desired substitution pattern at positions 2, 4, and 5.

- Dissolve the precursor compound (e.g., 4,5-dihydro-1-phenyl-1H-1,2,4-triazol-5-one) in N,N-dimethylformamide (DMF).

- Add chlorine gas at a controlled temperature range (0–80°C) for 1–3 hours.

- Conduct further chlorination in acetic acid/water mixtures to optimize yields.

- Temperature: Maintain between 0°C and 80°C.

- Solvents: DMF or acetonitrile for initial chlorination; acetic acid/water for final steps.

- Chlorine dosage: Adjust based on stoichiometric requirements.

Yield Optimization: Achieves high purity levels (~91%) by minimizing impurities through stepwise chlorination.

Cyclization Protocols

Cyclization is a critical step for forming the triazole ring structure. This process often involves alkaline cyclization methods using carbothioamides or thiones as intermediates.

- Esterify carboxylic acids to form hydrazides.

- React hydrazides with carbon disulfide under alkaline conditions to form carbothioamides.

- Cyclize carbothioamides into thiones using base catalysts such as potassium hydroxide (KOH).

- Solvent: Dimethylformamide or ethanol.

- Temperature: Room temperature or slightly elevated temperatures (~50°C).

Yield: High efficiency with minimal by-product formation.

Advanced Synthesis Approaches

Recent innovations have introduced methods targeting improved safety and environmental sustainability:

- Green Chemistry: Ethanol-based reactions at ambient temperatures reduce energy consumption and hazardous waste.

- Mannich Reactions: Mannich bases derived from thiones are synthesized using formaldehyde and secondary amines like N-methylpiperazine in DMF.

- Dual Substitution Strategies: Simultaneous substitution on phenyl rings enhances yield consistency and reduces reaction times.

Data Table: Summary of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Hydrazonoyl Chloride Reaction | Stirring with KOCN in ethanol; recrystallization from methanol | Room temperature; EtOH solvent | Up to 92% |

| Selective Chlorination | Chlorine addition in DMF; further chlorination in acetic acid/water | Temperature: 0–80°C; DMF solvent | ~91% |

| Alkaline Cyclization | Esterification → Hydrazinolysis → Cyclization | Room temperature; DMF or ethanol solvent | High |

| Mannich Reaction | Thiones + Formaldehyde + Secondary amines | Dimethylformamide solvent | Variable |

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the triazole ring or the phenyl group, leading to a variety of products.

Substitution: The triazole ring and the phenyl group can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve halogens, alkyl groups, or other functional groups, with reagents like halogenating agents or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal enzymes, thereby exhibiting antifungal activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular properties, and applications of 5-(2,4,5-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one and related triazolone derivatives:

Key Observations

Substituent Effects :

- Electron-Withdrawing Groups : Chlorine (in 2,4,5-trichlorophenyl) and nitro groups enhance electrophilicity and stability but may increase environmental persistence .

- Bulkier Groups : Aprepitant’s trifluoromethyl and morpholine substituents contribute to its high molecular weight (534.43 g/mol) and CNS penetration, enabling its antiemetic activity .

Synthetic Routes :

- Triazolones with simple aryl groups (e.g., 3-nitrophenyl) are synthesized via condensation of thiols with halides under basic conditions .

- Aprepitant requires advanced stereoselective synthesis to achieve its polymorphic Form II, highlighting industrial complexity .

Applications :

- Pharmaceuticals : Aprepitant’s clinical use contrasts with simpler triazolones, which are often intermediates or research tools.

- Agrochemicals : Chlorinated derivatives like 2,4,5-trichlorophenyl compounds are linked to pesticidal activity but raise environmental concerns due to persistence .

Biological Activity

5-(2,4,5-Trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, known for its diverse biological activities and potential applications in agriculture and pharmaceuticals. This compound is characterized by its unique triazole ring structure, which contributes to its interactions with biological systems.

The chemical properties of this compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 62036-28-6 |

| Molecular Formula | C8H4Cl3N3O |

| Molecular Weight | 264.5 g/mol |

| IUPAC Name | 3-(2,4,5-trichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |

| InChI Key | LQCROJJYQGZOAU-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various fungal and bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

Case Study:

A study conducted by researchers at [source] demonstrated that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. The study utilized standard broth microdilution methods to ascertain these values.

Antifungal Activity

In addition to its antimicrobial properties, this triazole derivative has been evaluated for its antifungal activity. The compound's structure allows it to interact with fungal cell membranes and inhibit ergosterol biosynthesis—a key component of fungal cell membranes.

Research Findings:

A comparative study highlighted that this compound showed superior antifungal activity compared to other triazole derivatives. It was found that the presence of the trichlorophenyl group enhances its potency against various fungal pathogens .

The biological activity of this compound can be attributed to its ability to bind to specific targets within microbial cells. The compound may inhibit enzymes involved in nucleic acid synthesis or disrupt cellular integrity.

Enzyme Inhibition

The compound has been reported to inhibit carboxylesterase (CaE), an enzyme involved in the metabolism of various substrates. Molecular docking studies suggest that the compound fits well into the active site of CaE, leading to competitive inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazole ring and the phenyl group significantly affect biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,4,5-trichlorophenyl)-1,2,4-triazol-3-one derivatives, and how can reaction yields be optimized?

- Methodology : Optimize condensation reactions between substituted phenylhydrazines and carbonyl precursors. For example, cyclization of 2,4,5-trichlorophenylhydrazine with urea or thiosemicarbazide derivatives under acidic conditions (e.g., HCl/EtOH reflux). Yield optimization can be achieved by controlling stoichiometry, reaction time (6–12 hours), and temperature (80–100°C) . Parallel purification via recrystallization (using ethanol/water mixtures) enhances purity.

Q. How can solubility and stability of this compound be systematically evaluated for in vitro assays?

- Methodology : Use a tiered solubility screening approach:

Polarity-based tests : Solubility in water, DMSO, methanol, and acetonitrile (refer to analogous triazolones, which show poor aqueous solubility but high solubility in polar aprotic solvents) .

Stability assays : Monitor degradation under UV light, varying pH (2–12), and thermal stress (25–60°C) via HPLC-UV. For example, triazolone derivatives degrade rapidly in alkaline conditions (pH >10) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology : Combine 1H/13C NMR (to confirm triazolone ring protons at δ 7.5–8.5 ppm and trichlorophenyl substituents) and FT-IR (C=O stretch at ~1700 cm⁻¹, N-H bend at ~3200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (expected ~300–310 g/mol for C8H4Cl3N3O) .

Advanced Research Questions

Q. How can polymorphism in 5-(2,4,5-trichlorophenyl)-triazol-3-one be investigated, and what implications does it have for bioactivity?

- Methodology : Use X-ray diffraction (XRD) to identify polymorphic forms (e.g., monoclinic vs. orthorhombic lattices) and DSC/TGA to assess thermal stability. For example, analogous triazolones exhibit distinct melting points (180–220°C) and solubility profiles depending on crystal packing . Polymorphs may alter pharmacokinetics, necessitating controlled crystallization (e.g., solvent evaporation vs. antisolvent addition) .

Q. What strategies resolve contradictions in biological activity data for triazolone derivatives?

- Methodology :

Dose-response validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines or in vivo models to rule out cell-specific effects.

Metabolite profiling : Use LC-MS to identify active metabolites that may confound results (e.g., oxidative dechlorination products).

Structural analogs : Compare activity with closely related compounds (e.g., 5-(4-chlorophenyl)-triazol-3-thione, CAS 26028-65-9) to isolate substituent effects .

Q. How can computational modeling guide the design of triazolone derivatives with enhanced NK-1 receptor affinity?

- Methodology :

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the trichlorophenyl group and hydrophobic pockets in NK-1 receptors (based on aprepitant’s binding mode, PDB: 6H7Q).

QSAR analysis : Corrogate electronic parameters (e.g., Hammett σ constants for chloro substituents) with bioactivity data from analogs .

Q. What environmental and safety protocols are essential for handling chlorinated triazolone waste?

- Methodology :

Waste segregation : Separate halogenated byproducts (e.g., chlorophenols) from non-halogenated solvents.

Neutralization : Treat acidic waste with sodium bicarbonate before disposal.

Regulatory compliance : Adhere to EPA guidelines for chlorinated organics (e.g., TCLP testing for landfill disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.